molecular formula C8H7BrClFO2S B6350872 2-(2-Bromo-5-fluorophenyl)ethanesulfonyl chloride CAS No. 1033629-70-7

2-(2-Bromo-5-fluorophenyl)ethanesulfonyl chloride

Cat. No.: B6350872
CAS No.: 1033629-70-7
M. Wt: 301.56 g/mol
InChI Key: UOILGJNJZXDLDI-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)ethanesulfonyl chloride ( 1033629-70-7) is a versatile chemical building block with a molecular formula of C 8 H 7 BrClFO 2 S and a molecular weight of 301.56 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology research, primarily serving as a key intermediate for the synthesis of more complex molecules. Its structure incorporates both a sulfonyl chloride, a highly reactive functional group, and a bromo-fluorophenyl moiety, making it a valuable substrate for nucleophilic substitution reactions and Suzuki cross-coupling reactions to create novel compound libraries. The reactive sulfonyl chloride group allows this compound to readily undergo reactions with nucleophiles such as amines and alcohols to generate sulfonamides and sulfonate esters, respectively . These derived structures are commonly explored in the development of pharmaceutical candidates and biochemical probes. Researchers value this reagent for its potential application in creating molecules that modulate enzyme activity or protein-protein interactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety data prior to use. This compound is classified as hazardous and carries the GHS signal word "Danger" and the hazard statement H314, indicating it causes severe skin burns and eye damage . It requires careful handling in a well-ventilated area with appropriate personal protective equipment and must be stored sealed in a dry environment, ideally in a freezer at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2S/c9-8-2-1-7(11)5-6(8)3-4-14(10,12)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOILGJNJZXDLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Bromo 5 Fluorophenyl Ethanesulfonyl Chloride and Analogues

Strategies for Constructing the 2-(2-Bromo-5-fluorophenyl)ethyl Moiety

The formation of the 2-(2-bromo-5-fluorophenyl)ethyl backbone is foundational. This process begins with the synthesis of appropriately substituted aromatic precursors, which are then elaborated to introduce the ethyl side chain.

The initial step involves the preparation of a benzene (B151609) ring substituted with both bromine and fluorine at the required positions. A common approach is the electrophilic aromatic substitution on a fluorinated starting material. For instance, the bromination of 4-fluorotoluene (B1294773) or a similar precursor can be achieved using bromine in the presence of a Lewis acid catalyst like aluminum chloride or iron powder. rsc.org The directing effects of the existing substituents guide the position of the incoming bromine atom.

Alternative strategies might involve multi-step sequences starting from other commercially available materials. The precise route is often dictated by the availability and cost of the starting materials and the desired regioselectivity.

Table 1: Illustrative Strategies for Bromo-fluorophenyl Precursor Synthesis

Starting Material Reagents Product Reaction Type
4-Fluorotoluene Br₂, Fe catalyst 2-Bromo-5-fluorotoluene (B1266450) Electrophilic Aromatic Substitution
4-Fluoroaniline 1. Ac₂O 2. Br₂ 3. H₃O⁺ 2-Bromo-5-fluoroaniline Electrophilic Aromatic Substitution with protecting group
4-Fluorobenzoic acid Br₂, FeBr₃ 2-Bromo-5-fluorobenzoic acid Electrophilic Aromatic Substitution

Once a suitable precursor like 2-bromo-5-fluorotoluene is obtained, the next stage involves converting the methyl group into an ethyl chain. This is a classic example of functional group interconversion in organic synthesis. ub.eduvanderbilt.edu

A typical sequence could be:

Benzylic Bromination: The methyl group of 2-bromo-5-fluorotoluene can be brominated using N-bromosuccinimide (NBS) and a radical initiator to yield 1-(bromomethyl)-2-bromo-5-fluorobenzene.

Cyanide Displacement: The resulting benzyl (B1604629) bromide can be reacted with sodium or potassium cyanide to form 2-(2-bromo-5-fluorophenyl)acetonitrile. This reaction extends the carbon chain by one.

Nitrile Reduction: The nitrile group is then reduced to a primary amine, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to produce 2-(2-bromo-5-fluorophenyl)ethanamine. While this amine is a useful intermediate, for the direct path to the ethanesulfonyl chloride, other interconversions leading to a non-nitrogen intermediate are often preferred to avoid additional steps for nitrogen removal.

An alternative pathway could involve the conversion of a 2-bromo-5-fluorobenzaldehyde (B45324) precursor via a Wittig reaction to form the corresponding styrene, followed by catalytic hydrogenation to saturate the double bond and yield the desired 2-(2-bromo-5-fluorophenyl)ethane.

Installation of the Ethanesulfonyl Chloride Functionality

With the 2-(2-bromo-5-fluorophenyl)ethyl moiety constructed, the final key step is the introduction of the sulfonyl chloride group at the terminus of the ethyl chain. This can be accomplished through direct chlorosulfonation or via the oxidation of a sulfur-containing precursor.

These reactions are common methods for creating sulfonyl chlorides, which are valuable intermediates in the synthesis of sulfonamides and other sulfur-containing compounds. guidechem.compageplace.de

Direct chlorosulfonation involves the reaction of the parent hydrocarbon, 2-(2-bromo-5-fluorophenyl)ethane, with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H). researchgate.net This powerful reagent can introduce the -SO₂Cl group directly onto an aliphatic chain, although reactions with aromatic rings are more common. pageplace.deresearchgate.net The reaction is typically performed in an inert solvent, and careful control of temperature is necessary due to the high reactivity of chlorosulfonic acid. researchgate.net Excess chlorosulfonic acid is often used to drive the reaction to completion, converting the initially formed sulfonic acid into the desired sulfonyl chloride. researchgate.net

An increasingly favored alternative to direct chlorosulfonation involves the synthesis of a thiol or disulfide precursor, followed by oxidative chlorination. This two-step approach often provides higher yields and proceeds under milder conditions.

First, a precursor such as 2-(2-bromo-5-fluorophenyl)ethanethiol is synthesized. This can be achieved by reacting the corresponding 1-bromo-2-(2-bromo-5-fluorophenyl)ethane with a sulfur nucleophile like sodium thiomethoxide followed by demethylation, or more directly with sodium hydrosulfide.

Once the thiol or its corresponding disulfide is obtained, it is subjected to oxidative chlorination. A modern and efficient method for this transformation utilizes a combination of hydrogen peroxide (H₂O₂) and a catalyst like zirconium tetrachloride (ZrCl₄) in an appropriate solvent. organic-chemistry.org This system is advantageous due to its high efficiency, very short reaction times, mild conditions, and avoidance of harsh or toxic reagents, with water being the only byproduct. organic-chemistry.org The reaction proceeds through the oxidation of the thiol to a disulfide, which is then further oxidized and chlorinated to yield the final sulfonyl chloride. organic-chemistry.org

Table 2: Oxidative Chlorination of Various Thiols to Sulfonyl Chlorides using H₂O₂/ZrCl₄

Substrate (Thiol) Time (min) Yield (%)
Thiophenol 1 98
4-Methylbenzenethiol 1 98
4-Chlorobenzenethiol 1 95
Benzylthiol 1 96
1-Dodecanethiol 1 95

Data adapted from a study on a novel synthesis method, demonstrating its broad applicability to aromatic and aliphatic thiols. organic-chemistry.org

This methodology represents a significant advancement in the synthesis of sulfonyl chlorides, offering a more environmentally friendly and efficient route compared to traditional methods. organic-chemistry.org

Sulfonation and Chlorosulfonation Reactions

Utilization of N-Chlorosuccinimide (NCS) in Chlorosulfonation

The formation of a sulfonyl chloride functional group is a key transformation in the synthesis of 2-(2-bromo-5-fluorophenyl)ethanesulfonyl chloride. A well-established method for this conversion is the oxidative chlorination of sulfur-containing precursors, such as thiols, disulfides, and thioacetates. While traditional methods often employ hazardous reagents like chlorine gas, N-Chlorosuccinimide (NCS) has emerged as a safer and more manageable alternative. organic-chemistry.org

The reaction of a corresponding 2-(2-bromo-5-fluorophenyl)ethanethiol with NCS in the presence of a chlorine source, such as hydrochloric acid, can afford the desired sulfonyl chloride. The process involves the in-situ generation of an electrophilic chlorine species that oxidizes the thiol to the sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org A study by Nishiguchi et al. demonstrated that the combination of NCS and dilute hydrochloric acid smoothly oxidizes various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org This method offers a more controlled reaction environment compared to traditional chlorinating agents. organic-chemistry.org

The general applicability of this method is highlighted by the successful synthesis of a variety of sulfonyl chlorides from different thiol precursors. semanticscholar.org The reaction conditions are typically mild, and the workup is often straightforward, with the succinimide (B58015) byproduct being easily removable. organic-chemistry.org

Table 1: Examples of Sulfonyl Chloride Synthesis from Thiols using NCS

Starting Thiol DerivativeProductYield (%)Reference
S-PhenylthioacetateBenzenesulfonyl chloride96 organic-chemistry.org
4-Methylbenzenethiol4-Methylbenzenesulfonyl chloride85 organic-chemistry.org
Benzyl thioacetatePhenylmethanesulfonyl chloride93 organic-chemistry.org

This table presents data for analogous reactions and not for the specific synthesis of this compound.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound has not been prominently reported, the principles of MCRs and tandem reactions can be applied to construct complex molecules containing the sulfonyl chloride moiety.

Tandem reactions, which involve a sequence of intramolecular or intermolecular transformations occurring in a single pot without the isolation of intermediates, provide a powerful strategy for streamlining synthetic pathways. For instance, a tandem sequence could be envisioned where a precursor is first functionalized to introduce the 2-(2-bromo-5-fluorophenyl)ethyl group, followed by a one-pot transformation of a sulfur-containing functional group into the sulfonyl chloride. An example of a related tandem process is the synthesis of N-alkyl-substituted 4-quinolones via tandem amination, demonstrating the power of this approach in forming multiple bonds in one pot. organic-chemistry.org

Optimization and Advancement of Synthetic Protocols

Continuous efforts are being made to enhance the efficiency, scalability, and environmental footprint of synthetic routes to sulfonyl chlorides.

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. A relevant one-pot procedure involves the in-situ generation of sulfonyl chlorides from thiols, which are then immediately reacted with a nucleophile, such as an amine or sodium azide, to produce sulfonamides or sulfonyl azides, respectively. organic-chemistry.org This strategy, which utilizes NCS for the initial oxidative chlorination, demonstrates the feasibility of integrating the formation of the sulfonyl chloride and its subsequent reaction into a single, efficient process. organic-chemistry.org Although this example leads to derivatives of sulfonyl chlorides, it establishes a proof-of-concept for a one-pot approach that could be adapted for the isolation of the sulfonyl chloride intermediate itself.

The scalability of a synthetic method is a crucial factor for its practical application. Research has demonstrated the feasibility of producing aryl sulfonyl chlorides on a multi-hundred-gram scale using continuous flow chemistry. mdpi.com This approach allows for better control over reaction parameters, enhanced safety, and improved product quality. Continuous stirred-tank reactors (CSTRs) have been employed for the chlorosulfonation reaction, facilitating the removal of gaseous byproducts and enabling a safe and scalable process. mdpi.com While this specific study focused on a different aryl sulfonyl chloride, the principles and technologies are transferable and highlight the potential for the large-scale production of this compound.

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. In the context of sulfonyl chloride synthesis, this translates to the use of less hazardous reagents and the development of more efficient and "greener" reaction conditions. The use of NCS as a substitute for chlorine gas is a significant step in this direction. organic-chemistry.org Furthermore, the development of continuous flow processes not only improves scalability and safety but also contributes to green chemistry by potentially reducing solvent usage and improving energy efficiency. mdpi.com A Chinese patent describes a "green synthesis method" for 3-chloropropanesulfonyl chloride, which involves a two-step process starting from 1-bromo-3-chloropropane (B140262) and thiourea, followed by a chlorination reaction, highlighting the industrial interest in environmentally benign routes. google.com

Chemical Reactivity and Transformative Chemistry of 2 2 Bromo 5 Fluorophenyl Ethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

Formation of Sulfonamides

The reaction of 2-(2-bromo-5-fluorophenyl)ethanesulfonyl chloride with primary or secondary amines is a well-established method for the synthesis of the corresponding sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

The general reaction scheme is as follows:

R¹R²NH + this compound → 2-(2-Bromo-5-fluorophenyl)ethyl-SO₂-NR¹R² + HCl

Detailed research findings on the reaction of this compound with a diverse range of amines are not extensively available in the public domain. However, based on the general reactivity of sulfonyl chlorides, a variety of primary and secondary amines, both aliphatic and aromatic, can be expected to participate in this transformation. The reaction conditions, such as solvent, temperature, and the choice of base (e.g., pyridine, triethylamine, or an excess of the reacting amine), can influence the reaction rate and yield.

Table 1: Representative Amines for Sulfonamide Formation

Amine NameAmine StructureExpected Sulfonamide Product
AnilineC₆H₅NH₂N-phenyl-2-(2-bromo-5-fluorophenyl)ethanesulfonamide
Diethylamine(C₂H₅)₂NHN,N-diethyl-2-(2-bromo-5-fluorophenyl)ethanesulfonamide
PiperidineC₅H₁₀NH1-{[2-(2-bromo-5-fluorophenyl)ethyl]sulfonyl}piperidine

It is important to note that sterically hindered amines may react more slowly. The nucleophilicity of the amine also plays a crucial role; electron-rich amines are generally more reactive than electron-deficient ones.

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction is also typically carried out in the presence of a base to scavenge the HCl produced.

The general reaction scheme is as follows:

R-OH + this compound → 2-(2-Bromo-5-fluorophenyl)ethyl-SO₂-OR + HCl

Specific studies detailing the reaction of this compound with various alcohols and phenols are not readily found in the literature. However, the principles of sulfonate ester formation are well-understood. The reactivity of the alcohol or phenol (B47542) is dependent on its nucleophilicity, with alkoxides and phenoxides being more reactive than their corresponding neutral forms.

Table 2: Representative Oxygen Nucleophiles for Sulfonate Ester Formation

Nucleophile NameNucleophile StructureExpected Sulfonate Ester Product
MethanolCH₃OHMethyl 2-(2-bromo-5-fluorophenyl)ethanesulfonate
PhenolC₆H₅OHPhenyl 2-(2-bromo-5-fluorophenyl)ethanesulfonate
tert-Butanol(CH₃)₃COHtert-Butyl 2-(2-bromo-5-fluorophenyl)ethanesulfonate

The reaction with sterically hindered alcohols, such as tert-butanol, might be slower and may require more forcing conditions.

Reactions with Carbon Nucleophiles

The reaction of sulfonyl chlorides with carbon nucleophiles, such as Grignard reagents or organolithium compounds, is less common than with nitrogen or oxygen nucleophiles. These strong carbon nucleophiles can attack the sulfonyl group, but the reaction can be complex and may lead to a mixture of products, including reduction of the sulfonyl group.

While specific data for this compound is unavailable, in some cases, the reaction of sulfonyl chlorides with organometallic reagents can lead to the formation of sulfones.

Free-Radical Reaction Pathways

Beyond nucleophilic substitution, the sulfonyl chloride group can participate in free-radical reactions.

Generation and Behavior of Sulfonyl Radicals

The sulfur-chlorine bond in this compound can be cleaved homolytically to generate a 2-(2-bromo-5-fluorophenyl)ethanesulfonyl radical. This can be achieved through various methods, including photolysis (irradiation with UV light) or thermolysis in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).

Once generated, the sulfonyl radical is an electrophilic species that can participate in a variety of radical reactions. A key characteristic of sulfonyl radicals is their tendency to lose sulfur dioxide (SO₂) to form a carbon-centered radical, although this process is reversible and its favorability depends on the stability of the resulting carbon radical.

Radical Addition and Cyclization Reactions

Sulfonyl radicals can undergo addition to unsaturated systems like alkenes and alkynes. This radical addition can be the initial step in a cascade of reactions, including subsequent cyclization if a suitable unsaturated moiety is present within the molecule.

For instance, a derivative of this compound containing an appropriately positioned double or triple bond could potentially undergo an intramolecular radical cyclization. The initially formed sulfonyl radical would add to the unsaturated bond, generating a new carbon-centered radical, which could then be trapped or propagate a radical chain.

Detailed experimental studies on the free-radical reactions of this compound are not currently available in the scientific literature. The exploration of its radical chemistry could unveil novel synthetic methodologies for the construction of complex molecular architectures.

Transition Metal-Catalyzed Transformations

The presence of an aryl bromide moiety makes the molecule a prime candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions (with relevant aryl-halide moieties)

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C(sp2)-C(sp2) bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide. researchgate.net For this compound, the carbon-bromine bond is the expected reaction site.

The general scheme for such a reaction would be:

Reaction Scheme: Suzuki-Miyaura Coupling

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-(2-Bromo-5-fluorophenyl)ethanesulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the two methylene (B1212753) (-CH₂-) groups of the ethanesulfonyl chloride moiety.

Aromatic Region: The three protons on the phenyl ring would likely appear as complex multiplets due to proton-proton and proton-fluorine couplings. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromo, fluoro, and ethanesulfonyl chloride substituents.

Aliphatic Region: The two methylene groups would likely appear as two distinct triplets, assuming coupling to each other. The methylene group adjacent to the sulfonyl chloride group would be expected to have a higher chemical shift (downfield) compared to the methylene group attached to the aromatic ring due to the strong electron-withdrawing nature of the SO₂Cl group.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hypothetical Valuee.g., ddd1HAromatic CH
Hypothetical Valuee.g., ddd1HAromatic CH
Hypothetical Valuee.g., dd1HAromatic CH
Hypothetical Valuee.g., t2H-CH₂-SO₂Cl
Hypothetical Valuee.g., t2HAr-CH₂-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show signals for each unique carbon atom.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to bromine and fluorine would show characteristic shifts, and the carbon-fluorine coupling would result in splitting of the fluorine-bonded carbon signal.

Aliphatic Carbons: Two signals would be expected for the two methylene carbons. The carbon of the -CH₂-SO₂Cl group would be significantly downfield compared to the Ar-CH₂- carbon.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

Chemical Shift (δ, ppm)Assignment
Hypothetical ValueAromatic C-Br
Hypothetical ValueAromatic C-F (doublet due to C-F coupling)
Hypothetical ValueAromatic C-H
Hypothetical ValueAromatic C-H
Hypothetical ValueAromatic C-H
Hypothetical ValueAromatic C-CH₂
Hypothetical Value-CH₂-SO₂Cl
Hypothetical ValueAr-CH₂-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring with adjacent bromo and alkylsulfonyl substituents. The signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity of the aromatic protons and the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal, confirming the C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the ethanesulfonyl chloride chain and the specific position on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrClFO₂S), the expected monoisotopic mass is approximately 301.90 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Key fragmentation patterns would likely involve the loss of the sulfonyl chloride group (-SO₂Cl), the cleavage of the ethyl chain, and the fragmentation of the aromatic ring.

A hypothetical data table for the expected mass spectrometry data is presented below.

m/z (Mass-to-Charge Ratio)Interpretation
Hypothetical Value (e.g., ~302)Molecular Ion [M]⁺ with characteristic Br/Cl isotopic pattern
Hypothetical ValueFragment corresponding to loss of Cl
Hypothetical ValueFragment corresponding to loss of SO₂Cl
Hypothetical ValueFragment corresponding to the 2-bromo-5-fluorobenzyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride and the substituted aromatic ring.

Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching vibrations for the S=O bonds would be expected in the region of 1370-1400 cm⁻¹ and 1180-1200 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F and C-Br Bonds: Stretching vibrations for these bonds would be expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

A hypothetical data table for the expected IR absorption bands is presented below.

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Value (>3000)MediumAromatic C-H Stretch
Hypothetical Value (1450-1600)Medium-StrongAromatic C=C Stretch
Hypothetical Value (1370-1400)StrongAsymmetric S=O Stretch
Hypothetical Value (1180-1200)StrongSymmetric S=O Stretch
Hypothetical Value (<1200)Medium-StrongC-F Stretch
Hypothetical Value (<800)Medium-StrongC-Br Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For "this compound," the presence of the substituted benzene (B151609) ring is expected to give rise to characteristic absorption bands in the UV region. The aromatic chromophore, influenced by the bromo and fluoro substituents, will exhibit π → π* transitions.

Table 1: Predicted UV-Vis Spectral Data for this compound

Transition TypePredicted λmax Range (nm)Chromophore
π → π200-220Benzene Ring (E2-band)
π → π250-280Benzene Ring (B-band)

Note: The above data is predictive and based on the analysis of structurally related compounds. Actual experimental values may vary.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. doi.orgmdpi.com A single-crystal X-ray diffraction analysis of "this compound" would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsion angles. doi.org This technique would also reveal details about the crystal packing and any intermolecular interactions, such as halogen bonding or π-stacking, that stabilize the crystal lattice. mdpi.com

Obtaining suitable single crystals is a prerequisite for this analysis. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com The resulting diffraction pattern is then used to solve and refine the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1358.9
Z4
Calculated Density (g/cm³)1.475

Note: This data is hypothetical and serves as an example of what would be determined from an X-ray diffraction study.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of "this compound" and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for analyzing this relatively non-polar compound. sielc.com The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comresearchgate.netresearchgate.net Detection is typically carried out using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity determination.

Table 3: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient or isocratic)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, "this compound" is amenable to GC-MS analysis. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron impact ionization. researchgate.netnih.govresearchgate.net The resulting mass spectrum, with its characteristic molecular ion peak and isotopic pattern (due to the presence of bromine and chlorine), serves as a fingerprint for the compound's identification. nih.gov

Column chromatography is a fundamental purification technique used to isolate "this compound" on a preparative scale. silicycle.com A silica (B1680970) gel stationary phase is typically employed, with a mobile phase (eluent) of varying polarity, such as a mixture of ethyl acetate (B1210297) and hexanes. silicycle.com

Thin-Layer Chromatography (TLC) is used for rapid analysis to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. silicycle.cominterchim.commerckmillipore.comquora.com A small amount of the sample is spotted onto a silica gel-coated plate, which is then developed in a chamber containing the mobile phase. silicycle.commerckmillipore.com The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Table 4: Representative TLC Parameters

ParameterCondition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl Acetate/Hexanes (e.g., 30:70 v/v)
VisualizationUV light (254 nm) or chemical staining

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to confirm the empirical and molecular formula of a synthesized compound by determining the weight percentages of its constituent elements. huji.ac.ilmu.edu.iqresearchgate.net For "this compound" (C₈H₇BrClFO₂S), the theoretical elemental composition can be calculated based on its atomic constituents. huji.ac.il The experimental values obtained from an elemental analyzer should closely match these theoretical values, providing strong evidence for the compound's identity and purity. huji.ac.ilresearchgate.net The analysis typically involves the combustion of the sample to convert the elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. creaanalytical.com.au Halogens are usually determined by titration or ion chromatography after combustion. huji.ac.il

Table 5: Elemental Composition of this compound (C₈H₇BrClFO₂S)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightTheoretical %
CarbonC12.01896.0831.88
HydrogenH1.0177.072.35
BromineBr79.90179.9026.50
ChlorineCl35.45135.4511.76
FluorineF19.00119.006.30
OxygenO16.00232.0010.61
SulfurS32.07132.0710.63
Total 301.57 100.00

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

DFT calculations would typically commence with geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy conformation on the potential energy surface. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for such optimizations as they provide a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net

Upon obtaining the optimized geometry, various electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT to understand the electronic structure in more detail. NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric effects, which can influence the molecule's stability and reactivity.

Illustrative Data Table: Calculated Geometric Parameters

Below is an example of a data table that would be generated from DFT calculations for the optimized geometry of "2-(2-Bromo-5-fluorophenyl)ethanesulfonyl chloride". The values presented are hypothetical and serve to illustrate the type of data obtained from such a study.

ParameterCalculated Value
C-Br Bond Length (Å)1.895
C-F Bond Length (Å)1.352
S-Cl Bond Length (Å)2.078
S=O Bond Length (Å)1.425
C-S-O Bond Angle (°)108.5
O-S-O Bond Angle (°)120.1

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry provides powerful tools for investigating the mechanisms of reactions involving "this compound". For instance, the hydrolysis of sulfonyl chlorides is a reaction of significant interest. iupac.orgacs.org Computational methods can be employed to map out the potential energy surface for such a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

The elucidation of a reaction mechanism typically involves locating the transition state (TS) structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the geometry of the activated complex. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For reactions involving sulfonyl chlorides, computational studies can help distinguish between different mechanistic possibilities, such as addition-elimination or SN2-type mechanisms. iupac.org

Prediction and Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the characterization and structural confirmation of molecules like "this compound". The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. researchgate.netnih.govnih.gov

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. The accuracy of predicted NMR chemical shifts is sensitive to the choice of the functional and basis set. researchgate.netnih.gov For organofluorine compounds, specific basis sets and computational protocols have been developed to improve the accuracy of 19F NMR predictions. researchgate.netnih.govnih.govrsc.org

The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C NMR. For 19F NMR, CFCl3 is a common reference. Comparing the calculated NMR spectra with experimental data can help to confirm the structure of a newly synthesized compound or to distinguish between different isomers.

Illustrative Data Table: Predicted NMR Chemical Shifts

The following table shows hypothetical predicted 1H, 13C, and 19F NMR chemical shifts for "this compound", illustrating the output of such a computational study.

AtomPredicted Chemical Shift (ppm)
1H (CH2-S)3.85
1H (CH2-Ar)3.30
13C (C-Br)115.2
13C (C-F)163.8
13C (CH2-S)58.1
13C (CH2-Ar)34.5
19F-112.4

Conformational Analysis and Energetic Landscapes

The presence of flexible single bonds in "this compound", such as the C-C and C-S bonds in the ethanesulfonyl chloride moiety, allows for the existence of multiple conformers. Conformational analysis aims to identify the different stable conformations (rotamers) of the molecule and to determine their relative energies.

This is typically done by performing a systematic scan of the potential energy surface along the rotatable bonds. For each rotation, a constrained geometry optimization is carried out to find the minimum energy for that particular dihedral angle. The results are then plotted to generate a potential energy profile, which shows the energy of the molecule as a function of the dihedral angle. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for rotation between them.

Structure-Reactivity Relationship Studies

Computational chemistry offers a powerful framework for establishing structure-reactivity relationships. By systematically modifying the structure of "this compound" and calculating various quantum chemical descriptors, it is possible to understand how changes in the molecular structure affect its reactivity.

For example, one could investigate the effect of substituting the bromo and fluoro groups with other substituents on the phenyl ring. For each derivative, DFT calculations can be performed to determine properties such as the HOMO-LUMO gap, the charge distribution, and the activation energy for a model reaction. nih.govresearchgate.net

By analyzing the correlation between these calculated descriptors and the reactivity (which could be experimentally measured or computationally determined), a quantitative structure-reactivity relationship (QSRR) can be developed. Such studies can provide valuable insights into the factors that govern the reactivity of this class of compounds and can guide the design of new molecules with desired properties. For instance, the Fukui function can be calculated to identify the most reactive sites in the molecule for nucleophilic and electrophilic attack. nih.gov

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Sulfonyl-Containing Compounds

The primary application of 2-(2-bromo-5-fluorophenyl)ethanesulfonyl chloride lies in its function as a precursor for a wide array of sulfonyl-containing compounds. The presence of the highly reactive sulfonyl chloride group allows for straightforward nucleophilic substitution reactions with a variety of nucleophiles.

Table 1: Reactions of this compound with Nucleophiles

Nucleophile Resulting Functional Group
Amines (R-NH₂) Sulfonamides (R-NHSO₂-)
Alcohols (R-OH) Sulfonate Esters (R-OSO₂-)

The reaction with primary and secondary amines, for instance, readily yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. The general synthesis of sulfonamides involves the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfonate esters. These esters are not only stable compounds in their own right but can also serve as effective leaving groups in subsequent substitution reactions, further expanding the synthetic utility of the parent compound.

Integration into Fluorination and Fluoroalkylation Methodologies

While this compound itself is not a direct fluorinating agent, its strategic incorporation of a fluorine atom on the phenyl ring makes it a valuable building block in the synthesis of more complex fluorinated molecules. The fluorine atom can significantly influence the physicochemical properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound serves as a scaffold upon which further fluorination or fluoroalkylation can be performed. For example, the bromo-substituent on the phenyl ring can be replaced or modified through various cross-coupling reactions, allowing for the introduction of fluoroalkyl groups. The stability of the existing fluorine atom under these reaction conditions is a key advantage.

Utility in the Construction of Heterocyclic Architectures

The functional groups present in this compound provide multiple reaction sites for the construction of heterocyclic rings. The sulfonyl chloride can react with bifunctional nucleophiles to form cyclic sulfonamides or related structures.

Furthermore, the bromo- and fluoro- substituents on the phenyl ring can direct or participate in cyclization reactions. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds that are integral to the formation of heterocyclic systems. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions.

Contribution to Combinatorial Chemistry Libraries and Building Block Sets

In the realm of drug discovery and materials science, the generation of large, diverse collections of compounds, known as combinatorial libraries, is a crucial strategy. This compound is an ideal building block for such libraries due to its trifunctional nature: the reactive sulfonyl chloride, the modifiable bromo-substituent, and the property-enhancing fluoro-substituent.

The sulfonyl chloride group can be reacted with a library of amines or alcohols to generate a diverse set of sulfonamides or sulfonate esters. Subsequently, the bromo-substituent can be subjected to a variety of cross-coupling reactions with another library of reagents, exponentially increasing the number of unique compounds synthesized from a single scaffold. This modular approach allows for the rapid generation of thousands of compounds for high-throughput screening.

Intermediate in the Synthesis of Mechanistically Relevant Research Compounds

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of compounds designed for specific mechanistic studies. For example, the presence of both bromo and fluoro substituents allows for the investigation of their distinct electronic and steric effects on reaction mechanisms or biological interactions.

Derivatives of this compound can be synthesized to serve as molecular probes to investigate enzyme active sites or receptor binding pockets. The bromo- and fluoro- groups can act as labels or reporters that can be detected by various analytical techniques, providing insights into molecular-level interactions.

Table 2: Chemical Compound Names

Compound Name
This compound
Sulfonamides
Sulfonate Esters

Derivatives and Analogues of 2 2 Bromo 5 Fluorophenyl Ethanesulfonyl Chloride

Systematic Structural Modifications of the Aryl Moiety

The substituted phenyl ring of 2-(2-bromo-5-fluorophenyl)ethanesulfonyl chloride presents a prime site for structural diversification. The bromine atom, in particular, is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Detailed research has demonstrated the utility of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Hiyama cross-coupling reactions, for modifying aryl halides. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these reactions are broadly applicable. For instance, the Suzuki-Miyaura coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups by reacting the parent compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. Similarly, Hiyama coupling offers a pathway to introduce carbon-based fragments using organosilanes.

The fluorine atom on the aryl ring also influences the electronic properties of the molecule and can be a site for modification, although it is generally less reactive in cross-coupling reactions compared to bromine.

Below is an interactive data table summarizing potential structural modifications of the aryl moiety through common cross-coupling reactions.

Reaction Type Reactant Catalyst System Potential Product Structure
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)2-(2-Aryl-5-fluorophenyl)ethanesulfonyl chloride
Hiyama CouplingOrganotrifluorosilane (R-SiF₃)Pd catalyst (e.g., Pd(OAc)₂), Activator (e.g., TBAF)2-(2-Alkyl/Aryl-5-fluorophenyl)ethanesulfonyl chloride
Sonogashira CouplingTerminal alkyne (R-C≡CH)Pd/Cu catalyst, Base (e.g., Et₃N)2-(2-Alkynyl-5-fluorophenyl)ethanesulfonyl chloride
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)2-(2-Amino-5-fluorophenyl)ethanesulfonyl chloride

Chemical Modifications of the Ethanesulfonyl Chloride Group

The ethanesulfonyl chloride functional group is a highly reactive electrophilic center, making it a key site for chemical modifications. Its reactions primarily involve nucleophilic substitution at the sulfur atom, leading to a diverse range of derivatives.

The most common transformation is the reaction with primary or secondary amines to form the corresponding sulfonamides . This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a library of sulfonamide derivatives.

Another significant modification is the reaction with alcohols or phenols to yield sulfonate esters . This reaction is also typically performed in the presence of a base. The resulting sulfonate esters can serve as good leaving groups in subsequent nucleophilic substitution reactions.

Furthermore, the sulfonyl chloride group can undergo reduction . Strong reducing agents like lithium aluminum hydride can reduce the sulfonyl chloride to the corresponding thiol. Milder reduction conditions can lead to the formation of sulfinic acids or disulfides.

Hydrolysis of the sulfonyl chloride group, which occurs readily in the presence of water, yields the corresponding sulfonic acid.

The following interactive table details common chemical modifications of the ethanesulfonyl chloride group.

Reaction Type Nucleophile/Reagent Product Functional Group General Product Structure
Sulfonamide FormationPrimary/Secondary Amine (R₂NH)Sulfonamide2-(2-Bromo-5-fluorophenyl)ethanesulfonamide
Sulfonate Ester FormationAlcohol/Phenol (B47542) (ROH)Sulfonate Ester2-(2-Bromo-5-fluorophenyl)ethanesulfonate
ReductionReducing Agent (e.g., LiAlH₄)Thiol2-(2-Bromo-5-fluorophenyl)ethanethiol
HydrolysisWater (H₂O)Sulfonic Acid2-(2-Bromo-5-fluorophenyl)ethanesulfonic acid

Exploration of Homologous and Heterologous Chain Lengths

Systematic variation of the length of the alkyl chain connecting the aryl moiety and the sulfonyl chloride group provides access to homologous and heterologous analogues of this compound. These modifications can significantly impact the spatial arrangement and flexibility of the molecule.

Homologous series can be synthesized by either shortening or lengthening the ethyl chain by one or more methylene (B1212753) units. For instance, the methanesulfonyl chloride analogue, (2-bromo-5-fluorophenyl)methanesulfonyl chloride, represents a shortening of the chain. Conversely, propanesulfonyl or butanesulfonyl chloride derivatives would be examples of chain extension. The synthesis of these homologues would typically involve starting from different precursors, for example, using (2-bromo-5-fluorophenyl)methanol for the methanesulfonyl derivative or 3-(2-bromo-5-fluorophenyl)propanoic acid for the propanesulfonyl analogue, followed by appropriate synthetic transformations to introduce the sulfonyl chloride group.

Heterologous analogues can be prepared by introducing heteroatoms, such as oxygen or nitrogen, into the connecting chain. For example, a phenoxyethanesulfonyl chloride derivative could be synthesized, where an oxygen atom is incorporated into the chain.

The table below illustrates examples of homologous and heterologous chain length modifications.

Analogue Type Chain Structure Compound Name
Homologue (shorter)-CH₂-SO₂Cl(2-Bromo-5-fluorophenyl)methanesulfonyl chloride
Homologue (longer)-CH₂CH₂CH₂-SO₂Cl3-(2-Bromo-5-fluorophenyl)propanesulfonyl chloride
Heterologue-O-CH₂CH₂-SO₂Cl2-((2-Bromo-5-fluorophenyl)oxy)ethanesulfonyl chloride

Synthesis and Study of Chiral Analogues

The introduction of chirality into the structure of this compound can lead to enantiomerically pure derivatives with distinct stereospecific properties. Chirality can be introduced at several positions, most commonly on the ethanesulfonyl chloride backbone.

One approach to obtaining chiral analogues is through asymmetric synthesis . This can be achieved by employing a chiral auxiliary attached to a precursor molecule to direct a stereoselective reaction, followed by removal of the auxiliary. For example, a chiral auxiliary could be used to control the stereochemistry of a reaction that forms the carbon-sulfur bond.

Another method is the resolution of a racemic mixture . A racemic mixture of a chiral derivative, for instance, a compound with a substituent on the ethyl chain, could be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The table below outlines potential strategies for the synthesis of chiral analogues.

Strategy Description Potential Chiral Product
Asymmetric SynthesisUse of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction.Enantiomerically enriched 2-(2-Bromo-5-fluorophenyl)-1-methylethanesulfonyl chloride
Resolution of RacematesSeparation of a racemic mixture of a chiral derivative into its constituent enantiomers.(R)- and (S)-2-(2-Bromo-5-fluorophenyl)propanesulfonyl chloride
Use of Chiral Building BlocksStarting the synthesis from an enantiomerically pure precursor.Chiral sulfonamides derived from reaction with a chiral amine.

Future Research Directions and Emerging Methodologies

Development of More Atom-Economical and Stereoselective Synthetic Pathways

While established methods for the synthesis of sulfonyl chlorides are effective, they often rely on harsh reagents and can generate significant waste. organic-chemistry.org Future research will likely prioritize the development of greener, more atom-economical synthetic routes. This includes exploring methods that minimize the use of protecting groups and reduce the number of synthetic steps. Methodologies such as bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts or the use of N-chlorosuccinimide offer more environmentally friendly alternatives to traditional methods. organic-chemistry.orgorganic-chemistry.org

A significant area for development is the creation of stereoselective synthetic pathways. For derivatives of 2-(2-Bromo-5-fluorophenyl)ethanesulfonyl chloride that possess chiral centers, controlling stereochemistry is crucial for biological activity. Research into stereoselective additions of the sulfonyl chloride to unsaturated systems, such as the copper-catalyzed addition to acetylenes to form (Z)-β-chlorovinyl sulfones, provides a foundation for future work. thieme-connect.com Adapting such catalytic systems to control the stereochemistry during the synthesis of more complex molecules derived from the title compound will be a key objective.

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

Methodology Reagents Advantages Disadvantages
Traditional Chlorosulfonation Chlorosulfonic acid Readily available reagent Harsh conditions, corrosive, waste generation mdpi.com
Oxidative Chlorination Thiols, NCS/NBS Milder conditions, broader substrate scope nih.gov Use of halogenating agents
Sandmeyer-type Reaction Anilines, SO₂, Cu catalyst Utilizes readily available anilines organic-chemistry.org Potential for side products, gaseous SO₂ acs.orgacs.org
Photocatalytic Synthesis Diazonium salts, photocatalyst Mild, visible-light conditions, high functional group tolerance acs.orgacs.org Requires specialized equipment

Exploration of Unconventional Reactivity and Catalytic Systems

Investigating the untapped reactivity of this compound using novel catalytic systems is a promising avenue for future research. The development of photocatalytic methods, for instance, offers a powerful tool for generating sulfonyl radicals under mild conditions, enabling new types of carbon-sulfur bond formations. nih.gov The use of heterogeneous photocatalysts like potassium poly(heptazine imide) could provide a sustainable and recyclable approach to synthesizing derivatives from diazonium salts under visible light. acs.orgacs.org

Furthermore, exploring transition-metal catalysis beyond the standard copper-catalyzed reactions could unlock unprecedented transformations. thieme-connect.com For example, palladium-catalyzed cross-coupling reactions, which are staples in modern organic synthesis, could potentially be adapted for reactions involving the sulfonyl chloride group, not just the aryl bromide. This could lead to the direct formation of complex sulfonated compounds that are otherwise difficult to access. The inherent reactivity of the C-Br and C-F bonds on the phenyl ring also presents opportunities for selective, catalyzed functionalization to build molecular complexity.

Advanced Computational Design for Novel Derivatives and Reactions

Computational chemistry is set to play an increasingly integral role in guiding the synthesis and application of new molecules derived from this compound. Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict regioselectivity, and understand the energetics of different reaction pathways. researchgate.net This in silico approach can significantly reduce the amount of empirical experimentation required to optimize reaction conditions.

Moreover, computational docking and molecular dynamics simulations are powerful tools for designing novel derivatives with specific biological targets in mind. nih.govnih.govresearchgate.net By modeling the interactions between potential sulfonamide derivatives and the active sites of proteins, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities and therapeutic potential. nih.govresearchgate.net This rational design approach accelerates the drug discovery process and increases the likelihood of identifying potent and selective drug candidates.

Table 2: Application of Computational Tools in Sulfonyl Chloride Research

Computational Tool Application Potential Impact on this compound Research
Density Functional Theory (DFT) Elucidate reaction mechanisms, predict reactivity and selectivity. researchgate.net Optimize synthetic routes and predict outcomes of novel, untested reactions.
Molecular Docking Predict binding modes and affinities of ligands to biological targets. nih.govresearchgate.net Design and prioritize novel sulfonamide derivatives for synthesis as potential therapeutics.
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity. Develop predictive models for the biological activity of new derivatives.

Integration with Automation and High-Throughput Experimentation in Discovery Research

The integration of automation and high-throughput experimentation (HTE) platforms is revolutionizing chemical synthesis and discovery. researchgate.net Continuous flow chemistry, for example, offers a safer, more efficient, and scalable method for producing aryl sulfonyl chlorides and their derivatives. mdpi.comresearchgate.netrsc.org Automating the synthesis of a library of compounds based on the this compound scaffold would enable the rapid exploration of a vast chemical space. mdpi.com

HTE techniques allow for the screening of hundreds or even thousands of reaction conditions in parallel, using only minuscule amounts of starting material. scienceintheclassroom.org This is particularly valuable for optimizing reaction conditions for challenging transformations or for discovering entirely new reactions. By combining automated synthesis with high-throughput screening for biological activity, the timeline for identifying promising lead compounds can be dramatically shortened. This integrated approach will be essential for fully realizing the therapeutic potential of derivatives of this compound. scienceintheclassroom.org

Q & A

Q. Table 1: Typical Reaction Yields Under Standard Conditions

Reaction TypeSolventBase/CatalystYield (%)
Sulfonamide (with aniline)DCMTEA85–92
Sulfonate ester (with MeOH)THFPyridine78–84

Basic: How is this compound purified and characterized in academic research?

Answer:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Ensure anhydrous conditions to prevent hydrolysis .
  • Characterization :
    • X-ray crystallography : Resolve crystal packing and substituent effects (e.g., C–H⋯F interactions) using SHELXL for refinement .
    • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.8–8.1 ppm (aromatic protons), δ 3.5–3.7 ppm (–CH₂–SO₂Cl).
    • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 317.56) confirms molecular weight .

Safety Note : Handle in a fume hood with nitrile gloves and goggles. Avoid contact with water (violent decomposition) .

Advanced: How do electron-withdrawing substituents influence regioselectivity in electrophilic substitutions?

Answer:
The bromo (–Br) and fluoro (–F) groups are meta-directing due to their electron-withdrawing nature. Computational studies (e.g., DFT calculations) predict preferential nitration at the 4-position (para to Br, meta to F). Experimental validation via LC-MS of nitrated products shows >80% para-substitution .

Q. Table 2: Substituent Effects on Electrophilic Substitution

SubstituentPositionDirecting EffectObserved Reactivity (Relative Rate)
–Br2meta1.0 (reference)
–F5meta0.8–0.9

Advanced: What strategies minimize side reactions during sulfonamide synthesis?

Answer:
Competing hydrolysis of –SO₂Cl can be mitigated by:

  • Stoichiometric control : Use 1.2 equivalents of amine to ensure complete substitution.
  • Solvent choice : Anhydrous THF or DCM reduces water content.
  • Temperature : Maintain reactions at 0–5°C to slow hydrolysis while allowing nucleophilic attack .

Q. Table 3: Optimization of Sulfonamide Synthesis

ConditionHydrolysis Byproduct (%)Sulfonamide Yield (%)
Ambient temperature15–2070–75
0–5°C, anhydrous<585–92

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a full-face shield during transfers .
  • Storage : Keep in airtight containers under nitrogen at –20°C, away from oxidizers (e.g., peroxides) and moisture .
  • Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: How can crystallography resolve structural ambiguities in derivatives?

Answer:
X-ray diffraction with SHELXL refinement reveals non-covalent interactions (e.g., C–F⋯π or C–Br⋯O) that influence molecular packing. For example, in related compounds, halogen bonding between Br and sulfonyl oxygen directs crystal lattice formation .

Q. Key Parameters for Crystallography :

  • Resolution : <1.0 Å for accurate electron density maps.
  • Thermal parameters (B-factors) : Validate positional disorder of flexible groups.

Advanced: How do researchers validate the compound’s stability under varying conditions?

Answer:

  • Kinetic studies : Use HPLC to monitor degradation in buffered solutions (pH 2–12) at 25–40°C. Half-life (t₁/₂) decreases from 48 hr (pH 7) to 2 hr (pH 12) due to alkaline hydrolysis .
  • Thermal stability : TGA shows decomposition onset at 150°C, correlating with sulfonyl chloride breakdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.